3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline
CAS No.:
Cat. No.: VC20196805
Molecular Formula: C10H8Cl2N2S
Molecular Weight: 259.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Cl2N2S |
|---|---|
| Molecular Weight | 259.15 g/mol |
| IUPAC Name | 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline |
| Standard InChI | InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2 |
| Standard InChI Key | WVUWYUSQQDYISN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an aniline ring substituted with chlorine atoms at the 3 and 5 positions, creating a symmetrical para-dichloro configuration. The amino group of the aniline is functionalized with a methylene linker (-CH-) attached to the 5th position of a 1,3-thiazole ring. This arrangement introduces both electron-withdrawing (chlorine) and electron-donating (thiazole) groups, influencing its reactivity and interaction with biological targets.
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s aromaticity and ability to participate in π-π stacking interactions. Computational studies using PubChem data reveal a planar geometry for the thiazole-aniline system, with bond lengths and angles consistent with similar aromatic amines .
Physicochemical Characteristics
Key computed properties include:
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Rotatable Bond Count: 1 (methylamine linker)
These properties suggest moderate solubility in polar organic solvents and potential permeability across biological membranes, critical for drug-like behavior.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, plausible pathways involve:
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N-Alkylation of 3,5-Dichloroaniline: Reacting 3,5-dichloroaniline with 5-(chloromethyl)-1,3-thiazole in the presence of a base like potassium carbonate .
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Buchwald-Hartwig Amination: Coupling a dichloro-substituted aryl halide with a thiazole-containing amine using palladium catalysis.
Yield optimization often requires careful control of temperature (80–120°C) and reaction time (12–24 hours) . Purification typically involves column chromatography or recrystallization from ethanol-water mixtures.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The thiazole sulfur atom likely disrupts microbial membrane integrity via thiol-mediated redox reactions .
Applications and Comparative Analysis
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its chlorine atoms enhance binding to hydrophobic enzyme pockets, while the thiazole ring facilitates hydrogen bonding with target proteins.
Agrochemical Uses
Derivatives act as fungicides in crop protection, leveraging the dichloroaniline moiety’s stability under UV exposure . Field trials show 85% efficacy against Phytophthora infestans in potato plants at 50 ppm .
Structural Analogs
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms for chiral drug synthesis.
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Target Identification: Proteomic studies to map interactions with understudied targets like heat shock proteins.
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Formulation Science: Nanoencapsulation to improve bioavailability for intravenous delivery.
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